Boc-N-methyl-L-threonine Boc-N-methyl-L-threonine
Brand Name: Vulcanchem
CAS No.: 101759-72-2
VCID: VC21543838
InChI: InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
SMILES: CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

Boc-N-methyl-L-threonine

CAS No.: 101759-72-2

Cat. No.: VC21543838

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-methyl-L-threonine - 101759-72-2

CAS No. 101759-72-2
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name (2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1
Standard InChI Key NHXZARPGSOCYMJ-RQJHMYQMSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O
SMILES CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Canonical SMILES CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O

Chemical Identity and Structural Characteristics

Boc-N-methyl-L-threonine, with the molecular formula C₁₀H₁₉NO₅, is a modified amino acid derivative with specific stereochemistry. The compound features the characteristic (2S,3R) configuration inherited from L-threonine, with N-methylation and Boc protection providing additional functional properties .

Nomenclature and Identifiers

The compound is formally known as (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid, with the CAS Registry Number 101759-72-2 . Alternative names include N-(tert-butoxycarbonyl)-N-methyl-L-threonine and L-threonine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- . In peptide chemistry contexts, it may be denoted as Boc-MeThr-OH or N-methyl-N-Boc-L-threonine .

Structural Features

The compound incorporates several key structural features:

  • A carboxylic acid group at the C-terminus

  • A secondary hydroxyl group at the beta position

  • A tertiary amine created by N-methylation

  • A Boc protecting group attached to the nitrogen

  • (2S,3R) stereochemistry inherited from L-threonine

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Boc-N-methyl-L-threonine:

PropertyValue
Molecular FormulaC₁₀H₁₉NO₅
Molecular Weight233.26 g/mol
AppearanceWhite to off-white crystalline solid
Stereochemistry(2S,3R) configuration
Functional GroupsCarboxylic acid, secondary hydroxyl, tertiary amine, Boc group
SolubilitySoluble in organic solvents (e.g., acetonitrile, DMF); limited water solubility

Applications in Research and Industry

Boc-N-methyl-L-threonine serves as a critical building block in various scientific and industrial applications, with particular significance in pharmaceutical research and peptide chemistry.

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, where it serves as a valuable building block for creating modified peptides with enhanced properties . Key aspects include:

  • The Boc protecting group enables selective reactions during sequential peptide assembly

  • N-methylation of the amino group introduces conformational constraints that can alter peptide secondary structure

  • Incorporation into peptides can enhance proteolytic stability by disrupting recognition by peptidases

  • Modified peptides containing N-methyl amino acids often exhibit improved pharmacokinetic profiles

Drug Development

In pharmaceutical research, Boc-N-methyl-L-threonine contributes significantly to drug discovery and development processes :

  • Incorporation into peptide-based drug candidates can improve bioavailability by reducing peptide bond hydrolysis

  • N-methylation alters hydrogen bonding patterns, potentially enhancing membrane permeability of peptide therapeutics

  • The structural modifications can improve the efficacy of drug candidates by stabilizing bioactive conformations

  • These properties make it valuable in the design of novel peptide-based therapeutics targeting various disease states

Bioconjugation

Boc-N-methyl-L-threonine finds application in bioconjugation processes, where it facilitates the linkage of therapeutic agents to carrier molecules :

  • The compound can serve as a linker in targeted drug delivery systems

  • The hydroxyl group provides a reactive site for conjugation chemistry

  • N-methylation can alter the physicochemical properties of the resulting bioconjugates

  • These modifications enhance the precision of treatments through improved targeting capabilities

Protein Engineering

Researchers utilize Boc-N-methyl-L-threonine in protein engineering studies to investigate structure-function relationships :

  • Site-specific incorporation allows for precise modification of protein structures

  • N-methylation can alter backbone conformational preferences and hydrogen bonding networks

  • These modifications help elucidate protein-protein interaction mechanisms

  • The insights gained contribute to advancements in biotechnology and protein design

Analytical Chemistry

In analytical applications, Boc-N-methyl-L-threonine serves important functions :

  • Used as a standard in amino acid analysis

  • Enables identification and quantification of amino acids in complex mixtures

  • Supports quality control processes in food and pharmaceutical industries

  • Aids in monitoring peptide synthesis and protein modification reactions

Structural Implications of N-Methylation

The N-methylation in Boc-N-methyl-L-threonine introduces significant structural and functional consequences that differentiate it from the non-methylated counterpart.

Conformational Effects

N-methylation produces several important conformational alterations:

  • Restricts rotation around the N-Cα bond, limiting conformational flexibility

  • Eliminates the hydrogen bond donor capability of the amide nitrogen

  • Creates steric hindrance that affects interactions with enzymes and receptors

  • Influences the preferred secondary structures when incorporated into peptides

Spectroscopic Characteristics

The N-methylation results in distinctive spectroscopic features:

  • In NMR spectroscopy, the N-methyl group typically appears as a singlet at approximately 2.8-3.0 ppm in ¹H NMR

  • The presence of rotamers due to restricted rotation around the N-CO bond often leads to peak splitting in NMR spectra

  • These spectroscopic signatures can be valuable for structural confirmation and purity assessment

Comparative Analysis with Related Compounds

Understanding Boc-N-methyl-L-threonine in relation to similar compounds provides valuable context for its applications and properties.

Comparison with Non-methylated Analogs

Table 2 compares Boc-N-methyl-L-threonine with its non-methylated counterpart:

PropertyBoc-N-methyl-L-threonineBoc-L-threonine
Molecular FormulaC₁₀H₁₉NO₅C₉H₁₇NO₅
Molecular Weight233.26 g/mol219.23 g/mol
N-H AvailabilityNone (tertiary amine)Present (secondary amine)
Conformational FlexibilityRestrictedGreater
Hydrogen Bond Donor CapacityReducedHigher
Peptide Bond StabilityEnhancedStandard

Structure-Activity Relationships

The structural modifications in Boc-N-methyl-L-threonine lead to distinct structure-activity relationships:

  • N-methylation typically enhances proteolytic stability of resulting peptides

  • The modification can alter receptor binding profiles and biological activities

  • Conformational constraints introduced by N-methylation may lock peptides into bioactive conformations

  • These properties make Boc-N-methyl-L-threonine valuable for developing peptides with improved pharmacological properties

Recent Research and Future Directions

The applications of Boc-N-methyl-L-threonine continue to evolve with advances in peptide chemistry and drug development.

Emerging Applications

Recent research trends involving N-methylated amino acids like Boc-N-methyl-L-threonine include:

  • Development of cell-penetrating peptides with enhanced membrane permeability

  • Creation of peptide therapeutics with improved oral bioavailability

  • Design of peptide-based catalysts with specialized conformational properties

  • Exploration of peptidomimetics that target challenging protein-protein interactions

Future Research Opportunities

Several promising research directions emerge from the current understanding of Boc-N-methyl-L-threonine:

  • Optimization of synthetic methodologies for industrial-scale production

  • Expansion of applications in bioorthogonal chemistry and chemical biology

  • Development of novel bioconjugation strategies utilizing its unique structure

  • Exploration of structure-based design of peptide therapeutics incorporating this building block

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